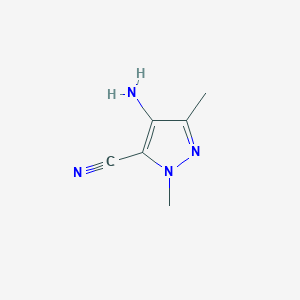

4-Amino-5-cyano-1,3-dimethyl pyrazole

説明

4-Amino-5-cyano-1,3-dimethyl pyrazole is a type of 5-amino-pyrazole . 5-Amino-pyrazoles are a class of organic tools used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Synthesis Analysis

The synthesis of 4-amino-3,5-dimethyl pyrazole has been monitored using Fourier transform infrared (FT-IR) spectroscopy . The synthesis process of 4-amino-3,5-dimethyl pyrazole can be studied successfully by combining independent component analysis (ICA) with in-line FT-IR spectroscopy .Molecular Structure Analysis

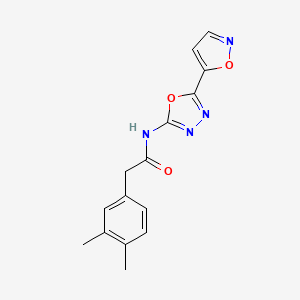

The molecular formula of 4-Amino-5-cyano-1,3-dimethyl pyrazole is C6H8N4. The molecular weight is 136.158.Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They have been used to construct organic compounds, particularly diverse heterocyclic scaffolds .科学的研究の応用

Medicinal Chemistry and Drug Development

- Antiviral Activity : Researchers have explored the antiviral potential of 5-amino-4-cyanopyrazole derivatives. These compounds may inhibit viral replication pathways, making them promising candidates for drug development .

- GABA Receptor Modulation : Certain 5-amino-4-cyanopyrazoles act as potent inhibitors of GABA (γ-aminobutyric acid) receptors, with selectivity toward insect receptors .

Organic Synthesis and Building Blocks

- Versatile Synthetic Intermediates : 5-Amino-pyrazoles serve as versatile building blocks in organic synthesis. Their functional groups allow for diverse transformations, making them valuable intermediates in the preparation of complex molecules .

- Bioactive Fused Polycyclic Pyrazoles : As starting materials, 5-amino-4-cyanopyrazoles contribute to the synthesis of bioactive fused polycyclic pyrazoles, which may have pharmaceutical applications .

Chemical Catalysis and Green Chemistry

- Homogeneous Catalytic Systems : Researchers have employed 5-amino-pyrazoles in homogenous catalytic systems for various reactions. For instance, FeCl3/PVP and water/PEG-400 have been used to synthesize 4-amino-1-aryl-1H-pyrazole-4-carbonitriles .

Biological Activity and Agrochemicals

- Insecticidal Properties : Some derivatives of 5-amino-4-cyanopyrazole exhibit insecticidal activity. These compounds may find applications in pest control .

作用機序

Target of Action

It’s known that pyrazole derivatives, such as 5-amino-pyrazoles, have been used in the synthesis of various organic molecules with diverse functionalities . These compounds have shown a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some pyrazole derivatives have been described as potent inhibitors of GABA (γ-aminobutyric acid), with selectivity toward insect versus mammalian receptors .

Biochemical Pathways

It’s known that 5-amino-pyrazoles have been employed for two-component reactions with various reagents such as activated carbonyl groups, arylidenepyruvic acids, chromenes, α,β-unsaturated compounds, aromatic and heterocyclic aldehydes, α-bromoacetophenone, β-diketones, β-ketoesters, and ch-acid compounds .

Pharmacokinetics

It’s known that the pharmacokinetic profile of a compound can significantly impact its bioavailability and efficacy .

Result of Action

It’s known that pyrazole derivatives can have a wide range of biological activities, including anti-diabetic, antiviral, anti-cancer, anti-inflammatory, antibacterial, and antifungal activities .

Action Environment

It’s known that environmental factors can significantly impact the action and efficacy of a compound .

将来の方向性

5-Amino-pyrazoles, such as 4-Amino-5-cyano-1,3-dimethyl pyrazole, have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are promising functional reagents, similar to biologically active compounds . Therefore, they are likely to continue to be a focus of research and development in the future.

特性

IUPAC Name |

4-amino-2,5-dimethylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRNEURRHHIAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-cyano-1,3-dimethyl pyrazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2595953.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595954.png)

![N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2595961.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide](/img/structure/B2595966.png)

![3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2595967.png)

![1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2595968.png)